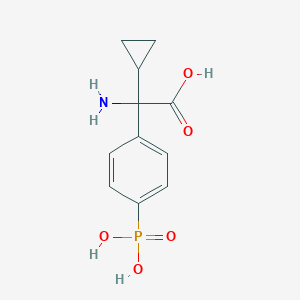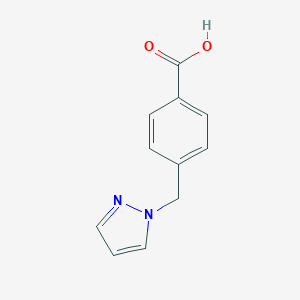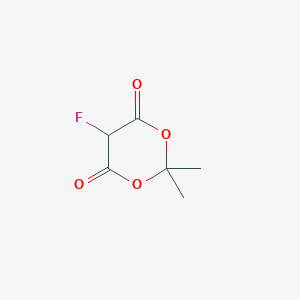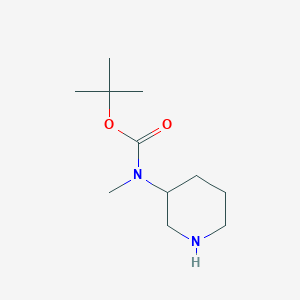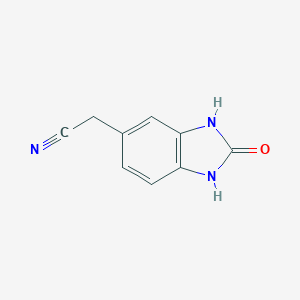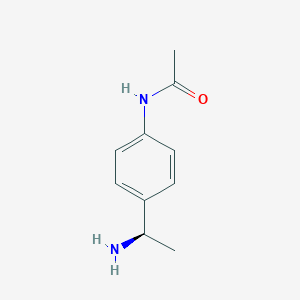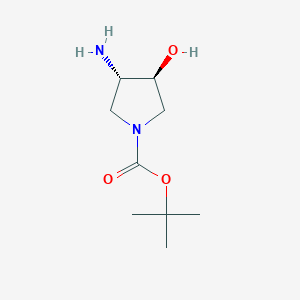
trans-3-Amino-1-Boc-4-hydroxypyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine involves several key steps, including asymmetric synthesis techniques to achieve the desired stereochemistry. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid demonstrates the importance of stereocontrol in the synthesis of such compounds (Bunnage et al., 2004). Furthermore, chemoenzymatic synthesis approaches have been utilized to achieve orthogonally protected trans-3-amino-4-hydroxypyrrolidines, highlighting the versatility of synthetic methods available for this compound (Rodríguez-Rodríguez et al., 2013).
Molecular Structure Analysis
The molecular structure of trans-3-Amino-1-Boc-4-hydroxypyrrolidine is characterized by its trans stereochemistry, which significantly influences its reactivity and interaction with other molecules. The absolute configuration of such compounds can be determined using techniques such as X-ray diffraction analysis, as demonstrated in the study of trans-3-(9-fluorenylmethyloxycarbonylamino)-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (Wright et al., 2008).
Wissenschaftliche Forschungsanwendungen
Hydroxyproline-Based DNA Mimics
Research highlights the development of DNA analogues and mimics based on hydroxyproline and its derivatives, including trans-3-Amino-1-Boc-4-hydroxypyrrolidine. These compounds are designed to improve the physicochemical and biological properties of natural oligonucleotides. Hydroxyproline-based DNA mimics, such as HypNA-pPNAs and pHypNAs, demonstrate potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing their significance in genetic research and molecular diagnostics (Efimov & Chakhmakhcheva, 2006).
Toxicity Evaluation of Aminoxyl Radicals
Aminoxyl radicals, closely related to the structural motifs of trans-3-Amino-1-Boc-4-hydroxypyrrolidine, have been critically reviewed for their toxicity. The review concludes that aminoxyl radicals possess very low toxicity and are not mutagenic. This finding is crucial for their application in biomedical fields, where low toxicity is a prerequisite for drug development and therapeutic uses (Sosnovsky, 1992).
Biomarkers in Tobacco and Cancer Research
The study on human urinary carcinogen metabolites, including those related to tobacco and cancer, points out the importance of chemical markers in diagnosing and researching cancer. While trans-3-Amino-1-Boc-4-hydroxypyrrolidine itself is not directly mentioned, the methodologies and approaches in detecting and analyzing metabolites have parallels in handling complex organic compounds in biomedical research (Hecht, 2002).
Mimosine in Disease Treatment and Phytoremediation
Mimosine, a non-protein amino acid like trans-3-Amino-1-Boc-4-hydroxypyrrolidine, showcases various biological activities such as anti-cancer and anti-inflammatory effects. The exploration of mimosine's roles in treatment and phytoremediation underscores the potential of amino acids and their derivatives in developing therapeutic agents and environmental solutions (Nguyen & Tawata, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

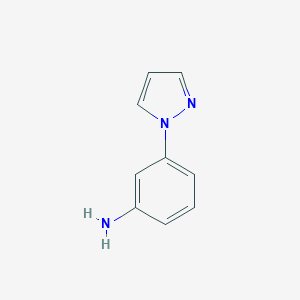
![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

